molecular formula C26H23N5O5 B4292049 2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

Cat. No.: B4292049
M. Wt: 485.5 g/mol
InChI Key: AGYPNSOCGRWEGS-UHFFFAOYSA-N
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Description

The compound [6’-amino-3’-(4-butoxyphenyl)-5’-cyano-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is a complex heterocyclic molecule that features an indole core fused with a pyrano[2,3-c]pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6’-amino-3’-(4-butoxyphenyl)-5’-cyano-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid typically involves multi-component reactions. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes), malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of a catalyst like triethylamine . This reaction proceeds selectively to form the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound [6’-amino-3’-(4-butoxyphenyl)-5’-cyano-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole and pyrano[2,3-c]pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

The compound [6’-amino-3’-(4-butoxyphenyl)-5’-cyano-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [6’-amino-3’-(4-butoxyphenyl)-5’-cyano-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole and pyrano[2,3-c]pyrazole moieties are known to bind with high affinity to various biological receptors, modulating their activity. This can lead to the inhibition of key enzymes or the activation of signaling pathways that result in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6’-amino-3’-(4-butoxyphenyl)-5’-cyano-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid lies in its complex structure, which combines multiple bioactive moieties into a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-amino-3-(4-butoxyphenyl)-5-cyano-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-2-3-12-35-16-10-8-15(9-11-16)22-21-24(30-29-22)36-23(28)18(13-27)26(21)17-6-4-5-7-19(17)31(25(26)34)14-20(32)33/h4-11H,2-3,12,14,28H2,1H3,(H,29,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYPNSOCGRWEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 2
2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 3
2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 5
2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 6
2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

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